molecular formula C20H20N4O2 B10904920 5-ethoxy-2-{(E)-[2-(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl}phenol

5-ethoxy-2-{(E)-[2-(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl}phenol

Cat. No.: B10904920
M. Wt: 348.4 g/mol
InChI Key: BGPPDGQLFOPHKP-FYJGNVAPSA-N
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Description

4-ETHOXY-2-HYDROXYBENZALDEHYDE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes both aldehyde and hydrazone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-2-HYDROXYBENZALDEHYDE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE typically involves a multi-step process. One common method starts with the preparation of 4-ETHOXY-2-HYDROXYBENZALDEHYDE, which can be synthesized by the ethylation of 2-hydroxybenzaldehyde. The next step involves the formation of the hydrazone derivative by reacting 4-ETHOXY-2-HYDROXYBENZALDEHYDE with 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZINE under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pH, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-2-HYDROXYBENZALDEHYDE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The hydrazone group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield 4-ETHOXY-2-HYDROXYBENZOIC ACID, while reduction of the hydrazone group would produce 4-ETHOXY-2-HYDROXYBENZYLAMINE.

Scientific Research Applications

4-ETHOXY-2-HYDROXYBENZALDEHYDE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ETHOXY-2-HYDROXYBENZALDEHYDE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-HYDROXY-2-METHOXYBENZALDEHYDE: Similar in structure but with a methoxy group instead of an ethoxy group.

    4-ETHOXY-2-HYDROXYBENZOIC ACID: An oxidized form of the aldehyde group.

    1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZINE: The hydrazine precursor used in the synthesis.

Uniqueness

4-ETHOXY-2-HYDROXYBENZALDEHYDE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research applications, from drug design to material science.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

5-ethoxy-2-[(E)-[(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C20H20N4O2/c1-3-26-17-10-9-16(19(25)12-17)13-21-24-20-22-14(2)11-18(23-20)15-7-5-4-6-8-15/h4-13,25H,3H2,1-2H3,(H,22,23,24)/b21-13+

InChI Key

BGPPDGQLFOPHKP-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=N/NC2=NC(=CC(=N2)C3=CC=CC=C3)C)O

Canonical SMILES

CCOC1=CC(=C(C=C1)C=NNC2=NC(=CC(=N2)C3=CC=CC=C3)C)O

Origin of Product

United States

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